![molecular formula C10H17NO5 B556461 (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 117833-18-8](/img/structure/B556461.png)
(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid
Overview
Description
“(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” is a complex organic compound. It is a derivative of amino acids that are protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as room-temperature ionic liquids and used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N′-diethylene- N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the Boc group and multiple reactive groups. The Boc group is typically used as the N α-amino protecting group in peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive groups. The Boc group can be removed using moderately strong acids, allowing for certain subsequent transformations . The compound may also participate in reactions involving tert-butyl hydroperoxide .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Chiral Intermediates : The compound has been used in the synthesis of chiral intermediates, such as Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important intermediate of sitagliptin, synthesized from L-aspartic acid. This process involves selective methylation, Boc-protection, acylation, and reduction steps, yielding about 41% overall yield (Zhang Xingxian, 2012).
Preparation of Pharmaceutical Ingredients : This compound has been involved in the preparation of pharmaceutical ingredients such as (+)-trachyspic acid, a tumor cell heparanase inhibitor. Its synthesis involved a series of steps, including aldol reaction, Pinnick oxidation, and tert-butyl esterification (K. Morokuma et al., 2008).
Development of Functionalized Alkenes : It's also used in creating ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial in the efficient preparation of chiral pharmaceutical ingredients having amino acid or secondary amine components (T. Imamoto et al., 2012).
Structural and Chemical Analysis
Molecular Docking and Vibrational Studies : The compound has been studied for its vibrational, structural, electronic, and optical properties. These studies are significant for understanding the reactivity and potential applications in nonlinear optical materials (K. Vanasundari et al., 2018).
Crystallographic Studies : Its crystal structures have been analyzed for photochemical properties and molecular conformation. This is essential for understanding its stability and reactivity in various chemical reactions (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Biological and Pharmacological Research
Psychotropic Activity Study : Research has been conducted to explore the psychotropic activity of compounds related to this substance. Such studies help in understanding the effects of these compounds on the central nervous system and their potential therapeutic applications (N. A. Pulina et al., 2022).
Antimicrobial and Larvicidal Activities : Novel derivatives of this compound have been synthesized and evaluated for antimicrobial and larvicidal activities. This research is crucial for developing new pharmaceutical agents and pesticides (C. Kumara et al., 2015).
Mechanism of Action
Target of Action
Ac-Asp(OtBu)-OH, also known as Acetyl-L-aspartic acid beta-t-butyl ester or (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that it helps to form. These peptide chains can have various roles depending on their structure and the cells in which they are present.
Mode of Action
The compound works by acting as a protecting group for the aspartic acid residue during peptide synthesis . This prevents unwanted side reactions from occurring during the synthesis process, ensuring that the peptide chain forms correctly. Once the peptide synthesis is complete, the protecting group can be removed to reveal the aspartic acid residue.
Biochemical Pathways
The biochemical pathways affected by Ac-Asp(OtBu)-OH are those involved in peptide synthesis . By acting as a protecting group, the compound ensures that the peptide chains form correctly without unwanted side reactions. This can affect downstream effects such as the function of the peptide within the cell.
Pharmacokinetics
The pharmacokinetics of Ac-Asp(OtBu)-OH are largely dependent on the context in which it is used. As a compound used in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be primarily determined by the conditions of the synthesis process .
Result of Action
The result of the action of Ac-Asp(OtBu)-OH is the successful synthesis of peptide chains with the correct structure . This can have various molecular and cellular effects depending on the specific peptide being synthesized and its role within the cell.
Action Environment
The action of Ac-Asp(OtBu)-OH can be influenced by various environmental factors. For example, the conditions of the peptide synthesis process, such as temperature and pH, can affect the efficacy of the compound as a protecting group . Additionally, the stability of the compound can be affected by factors such as exposure to light or heat.
properties
IUPAC Name |
(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPTCBHHPHSEA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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